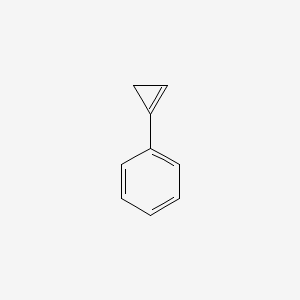

1-Phenylcyclopropene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

cyclopropen-1-ylbenzene |

InChI |

InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-6H,7H2 |

InChI Key |

LBCHQFXYWAJYLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C1C2=CC=CC=C2 |

Synonyms |

1-phenylcyclopropene |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylcyclopropene and Its Substituted Analogs

Direct Synthetic Routes to 1-Phenylcyclopropene

Direct routes to this compound often contend with the high reactivity and inherent strain of the target molecule. These syntheses typically involve the formation of the cyclopropene (B1174273) ring through elimination reactions from saturated cyclopropane (B1198618) precursors or involve its transient generation and immediate use.

Synthesis via Halogenated Cyclopropane Precursors and Elimination Reactions

A notable method for the synthesis of this compound involves the treatment of a polyhalogenated phenylcyclopropane with an organolithium reagent. For instance, this compound can be synthesized from 1,1,2-tribromo-2-phenylcyclopropane. nih.gov The reaction proceeds by treating the tribromide with two and a half equivalents of methyllithium (B1224462), which induces elimination of hydrogen bromide and subsequent reductive metallation and protonation to yield the final cyclopropene product. nih.gov This approach highlights the utility of organolithium reagents in facilitating the dehydrohalogenation and subsequent formation of the strained double bond within the three-membered ring. wikipedia.orgsigmaaldrich.com

In Situ Generation and Subsequent Trapping Strategies

The high reactivity of this compound, stemming from its significant ring strain, often necessitates strategies that involve its generation in the presence of a trapping agent to avoid isolation of the pure, unstable compound. While direct, detailed protocols for the in situ generation and external trapping of this compound are not extensively documented in readily available literature, its reactive nature is evident from its observed oligomerization reactions.

For example, when this compound is generated, it can undergo spontaneous reactions with itself. It has been shown to form an ene dimer, which can then further react with another molecule of this compound (acting as an enophile) to produce an ene trimer. nih.gov Concurrently, a [2+2] cycloaddition adduct, trans-1,2-diphenylbicyclo[3.1.0.0(2,4)]hexane, can also be formed. nih.gov These self-trapping reactions underscore the high reactivity of the C=C bond in this compound and suggest that for synthetic applications requiring the intact cyclopropene moiety to be transferred to another molecule, in situ generation would be the preferred strategy. This approach is common for other highly reactive intermediates, such as benzynes, where trapping agents are employed to intercept the transient species. nih.gov The principle involves generating the reactive species under conditions where it can immediately react with a desired substrate, thus avoiding decomposition or unwanted side reactions.

Cyclopropanation Reactions for Phenylcyclopropane Frameworks

An alternative to the direct synthesis of this compound is the construction of the phenyl-substituted cyclopropane ring system through the cyclopropanation of a styrene (B11656) derivative. These methods are well-established and offer a versatile entry to a wide range of substituted phenylcyclopropanes.

Metal Carbene Additions (e.g., Rhodium-Catalyzed Decomposition of Diazo Compounds and Iodonium (B1229267) Ylides)

Metal-catalyzed additions of carbenes or carbenoids to alkenes are a powerful tool for cyclopropane synthesis. Rhodium(II) complexes are particularly effective in catalyzing the decomposition of diazo compounds to generate rhodium carbenoids, which then react with alkenes like styrene to form cyclopropanes. scispace.com The choice of catalyst and the substituents on the diazo compound can influence the stereoselectivity of the reaction.

Iodonium ylides have emerged as safer alternatives to diazo compounds for the generation of carbenes. libretexts.org These hypervalent iodine reagents can be decomposed, often with a metal catalyst, to generate a carbene that subsequently adds to an alkene. For instance, rhodium-catalyzed reactions of iodonium ylides with styrenes can produce phenylcyclopropane derivatives.

| Catalyst Type | Carbene Precursor | Alkene | Product Type | Ref. |

| Rhodium(II) carboxylates | Aryl diazoacetates | Styrene | Phenylcyclopropane carboxylates | scispace.com |

| Rhodium(II) catalyst | Iodonium ylide | Styrene | Phenylcyclopropane derivative |

Zinc-Mediated Cyclopropanations (Simmons-Smith Type Reactions)

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that employs an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com When applied to styrene, the Simmons-Smith reaction yields phenylcyclopropane.

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and substrate scope. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to cleaner and faster reactions. ucl.ac.uk For allylic alcohols, the directing effect of the hydroxyl group can be exploited to achieve high diastereoselectivity.

A summary of different Simmons-Smith type reagents is presented below:

| Reagent System | Description | Application Example | Ref. |

| CH₂I₂ / Zn(Cu) | The classic Simmons-Smith reagent. | Cyclopropanation of styrene. | masterorganicchemistry.com |

| CH₂I₂ / Et₂Zn | Furukawa modification, often more reactive. | Cyclopropanation of various olefins. | ucl.ac.uk |

| CH₂I₂ / Sm/Hg | Samarium-based variation for specific substrates. | ||

| EtZnCH₂I | A pre-formed zinc carbenoid. |

Organometallic Reagent-Mediated Cyclopropanations

Beyond zinc-based reagents, other organometallic compounds are utilized in cyclopropanation reactions.

Organolithium Reagents: As mentioned in section 2.1.1, organolithium reagents like methyllithium are crucial for synthesizing this compound from halogenated precursors through elimination. nih.gov Their high reactivity as strong bases is key to these transformations. sigmaaldrich.comuniurb.it

Organomagnesium Reagents (Grignard Reagents): While Grignard reagents are more commonly associated with nucleophilic additions to carbonyls, they can be involved in cyclopropane synthesis. For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) can produce a cyclopropyl (B3062369) sulfide, which can then be converted to a cyclopropyl Grignard reagent via sulfoxide-magnesium exchange. nih.gov This Grignard reagent can then be trapped with various electrophiles. nih.gov Additionally, palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides provides a route to aryl cyclopropanes. organic-chemistry.org

Other Transition Metal-Catalyzed Cyclopropanations: Cobalt-catalyzed cyclopropanation represents a broader class of transition metal-mediated reactions. A cobalt catalyst can be used for the cyclopropanation of phenyl vinyl sulfide, providing a versatile precursor for further derivatization. nih.gov

| Organometallic Reagent | Role in Synthesis | Example | Ref. |

| Methyllithium | Base for elimination reaction | Synthesis of this compound | nih.gov |

| Cyclopropylmagnesium bromide | Nucleophile in cross-coupling | Synthesis of aryl cyclopropanes | organic-chemistry.org |

| Cobalt-based catalyst | Catalyst for cyclopropanation | Synthesis of cyclopropyl phenyl sulfide | nih.gov |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is a significant area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. The unique structural and electronic properties of the phenylcyclopropane scaffold make it an attractive motif for the design of novel molecules. Various synthetic methodologies have been developed to introduce a wide range of functional groups onto this core structure, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Preparation of Phenylcyclopropane Carboxylic Acids and Esters

The preparation of phenylcyclopropane carboxylic acids and their corresponding esters represents a key step in the functionalization of the 1-phenylcyclopropane scaffold. These derivatives serve as versatile intermediates for the synthesis of more complex molecules, including amides and other biologically active compounds.

A common and effective method for the synthesis of 1-phenylcyclopropane carboxylic acid involves a two-step process starting from commercially available 2-phenylacetonitrile (B1602554). nih.gov The initial step is a cyclopropanation reaction where 2-phenylacetonitrile is treated with 1,2-dibromoethane (B42909) in the presence of a base. nih.gov Optimization of this reaction has shown that sodium hydroxide (B78521) in water at 60 °C provides good yields. nih.gov The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid using concentrated hydrochloric acid. nih.gov

An alternative approach for synthesizing trans-2-phenylcyclopropane-1-carboxylic acid, a key intermediate for various pharmaceuticals, starts from trans-cinnamic acid. researchgate.netsigmaaldrich.com This method provides an efficient route to this important building block.

Esterification of the resulting phenylcyclopropane carboxylic acids can be achieved through various standard methods. For instance, lipase-catalyzed esterification has been explored for the synthesis of phenolic compound esters. mdpi.com While the direct esterification of some phenyl-substituted carboxylic acids with certain lipases showed limited success, the choice of enzyme and reaction conditions is crucial for achieving high conversion rates. mdpi.com For example, in the lipase-catalyzed esterification of phenylacetic acid, conversions of up to 90% were achieved with Candida antarctica lipase (B570770) B (CALB). mdpi.com

The following table summarizes a selection of synthesized phenylcyclopropane carboxylic acid and ester derivatives and their reported yields.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1-Phenylcyclopropane-1-carboxylic acid | 2-Phenylacetonitrile | 1) 1,2-dibromoethane, NaOH, H₂O, 60°C; 2) conc. HCl | Good | nih.gov |

| trans-2-Phenylcyclopropane-1-carboxylic acid | trans-Cinnamic acid | Not specified | Not specified | researchgate.net |

| Ethyl 3-phenylpropanoate | 3-Phenylpropanoic acid | Ethanol, Candida antarctica lipase B (CALB), isooctane, 37°C | >90% (after 4h) | mdpi.com |

| Ethyl phenylacetate | Phenylacetic acid | Ethanol, Candida antarctica lipase B (CALB), isooctane, 37°C | 90% (after 24h) | mdpi.com |

These synthetic strategies provide access to a variety of phenylcyclopropane carboxylic acids and esters, which are valuable precursors for further chemical modifications.

Synthesis of Halogenated Phenylcyclopropane Systems

The introduction of halogen atoms into the phenylcyclopropane framework can significantly influence the molecule's physical, chemical, and biological properties. Halogenated derivatives are often sought after as intermediates in cross-coupling reactions or as probes in medicinal chemistry to enhance binding affinity or metabolic stability.

One approach to halogenated phenylcyclopropanes involves the ring-opening of donor-acceptor cyclopropanes. For instance, cyclopropanes with two geminal carboxylic esters can react with chalcogenyl chlorides and bromides to yield ring-opened products where a halogen atom is introduced at the 1-position. acs.org This reaction proceeds via a proposed SN2-like attack of the halide on the cyclopropane ring. acs.org

Another strategy involves a deconstruction-reconstruction approach for the formal C(sp³)–H functionalization of aryl cyclopropanes. rsc.org This method utilizes cooperative photoredox and N-heterocyclic carbene catalysis, proceeding through a γ-chloro-ketone intermediate to ultimately reconstruct the cyclopropane skeleton with a new functional group. rsc.org

The synthesis of chiral phosphanyl-oxazoline (PHOX) ligands with a cyclopropyl backbone often starts from optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid. beilstein-journals.org This dibrominated starting material is a key precursor for building more complex chiral ligands. beilstein-journals.org

The following table provides examples of reactions leading to halogenated phenylcyclopropane derivatives.

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

| Phenyl-substituted cyclopropane dicarboxylate | Phenylselenyl chloride | 1,3-Chloroselenated product | 83 | acs.org |

| (S)-1-Methyl-2,2-dibromocyclopropanecarboxylic acid | 1) Oxalyl chloride; 2) (R)-Phenylglycinol | Dihydrooxazole derivative | Not specified | beilstein-journals.org |

These methods highlight the versatility of synthetic approaches to access halogenated phenylcyclopropane systems, which are valuable for a range of applications.

Approaches to Nitrogen-Containing Phenylcyclopropane Derivatives

The incorporation of nitrogen atoms into the phenylcyclopropane scaffold is of great interest due to the prevalence of nitrogen-containing motifs in pharmaceuticals and other bioactive molecules. mdpi.commdpi.com Synthetic strategies often focus on the introduction of amino, amido, or other nitrogen-based functional groups.

A direct method for preparing 1-phenylcyclopropane carboxamide derivatives involves the coupling of 1-phenylcyclopropane carboxylic acid with various amines. nih.gov The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) has proven effective, affording the desired amides in good yields. nih.gov

Another important class of nitrogen-containing derivatives is the 2-phenylcyclopropylamines. The synthesis of N-substituted derivatives of these amines has been extensively studied. acs.org These compounds can be prepared through various synthetic routes, often starting from precursors like 2-phenylcyclopropanecarboxylic acid which can be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement.

The synthesis of nitrocyclopropanes, which can serve as precursors to aminocyclopropanes, has also been explored. researchgate.net For example, cyclopropanation of alkenes with nitrodiazo compounds in the presence of a rhodium(II) acetate (B1210297) catalyst can yield nitrocyclopropane (B1651597) derivatives. researchgate.net These nitro compounds can then be reduced to the corresponding amines.

The table below showcases some examples of the synthesis of nitrogen-containing phenylcyclopropane derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Phenylcyclopropane carboxylic acid | Methyl 2-(aminophenoxy)acetate, HATU, DIPEA, DMF | 1-Phenylcyclopropane carboxamide derivative | 85 | nih.gov |

| Styrene | Ethyl diazoacetate, Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate (precursor to amine) | Not specified | nih.gov |

| 1-Hexene | Nitrodiazoacetate, Rh₂(OAc)₄ | Nitrocyclopropane derivative | 55 | researchgate.net |

These methodologies provide access to a diverse range of nitrogen-containing phenylcyclopropane derivatives, which are valuable for drug discovery and other applications.

Development of Chiral 1-Phenylcyclopropane Scaffolds

The development of enantiomerically pure chiral 1-phenylcyclopropane scaffolds is a critical area of research, as the stereochemistry of a molecule often dictates its biological activity. Several asymmetric synthetic strategies have been developed to access these valuable building blocks.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclopropanes. Engineered myoglobin (B1173299) variants have been successfully employed as catalysts for the cyclopropanation of olefins, providing access to 1-carboxy-2-aryl-cyclopropanes with high diastereo- and enantioselectivity. nih.gov These biocatalysts have been used in whole-cell biotransformations to produce the chiral cyclopropane cores of several drugs on a gram scale. nih.gov Similarly, engineered iron-containing proteins have been used for the highly stereoselective synthesis of cyclopropyl ketones from vinylarenes and diazoketones. nih.gov

Chiral auxiliaries have also been utilized in the asymmetric synthesis of cyclopropane derivatives. For example, a three-step sequence involving an aldol (B89426) reaction, a cyclopropanation, and a retro-aldol reaction has been employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org

Another approach involves the design and synthesis of chiral catalysts based on a phenylcyclopropane scaffold itself. researchgate.net These novel chiral secondary amine catalysts have been shown to be effective in several asymmetric reactions. researchgate.net

The development of chiral phosphanyl-oxazoline (PHOX) ligands incorporating a rigid cyclopropyl backbone represents another significant advancement. beilstein-journals.org These ligands have been successfully applied in the intermolecular asymmetric Heck reaction, achieving high enantioselectivities. beilstein-journals.org

The table below highlights some of the key approaches to chiral 1-phenylcyclopropane scaffolds.

| Approach | Key Features | Product Type | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Biocatalysis with Engineered Myoglobin | Whole-cell biotransformation, complementary stereoselectivity | trans-(1R,2R)-1-carboxy-2-aryl-cyclopropanes | 96–99.9% ee, 98–99.9% de | nih.gov |

| Biocatalysis with Engineered Iron-Containing Protein | Olefin cyclopropanation with diazoketones | Keto-functionalized cyclopropanes | High diastereo- and enantioselectivity | nih.gov |

| Chiral Auxiliary Strategy | Aldol–cyclopropanation–retro-aldol sequence | Enantiopure cyclopropane carboxaldehydes | Not specified | rsc.org |

| Chiral PHOX Ligands | Conformationally rigid cyclopropyl backbone | Arylated cyclic olefins | High enantioselectivity | beilstein-journals.org |

These diverse strategies underscore the significant progress made in the asymmetric synthesis of 1-phenylcyclopropane derivatives, providing access to a wide array of chiral building blocks for various scientific disciplines.

Elucidation of Reactivity and Reaction Mechanisms of 1 Phenylcyclopropene

Pericyclic Transformations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent feature of 1-phenylcyclopropene's reactivity profile. msu.edulibretexts.orgunina.itlibretexts.org These reactions are broadly categorized into cycloadditions and ene reactions, each leading to the formation of novel cyclic and acyclic structures.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. libretexts.org this compound readily participates in various cycloaddition reactions, including [2+2], [3+2], and Diels-Alder type reactions, showcasing its versatility as a synthetic building block. libretexts.orglibretexts.org

The high ring strain of this compound makes it susceptible to [2+2] cycloaddition reactions, both with itself (dimerization) and with other unsaturated compounds (crossed cycloadditions).

Dimerization:

The thermal dimerization of this compound proceeds to form a [2+2] adduct, specifically trans-1,2-diphenyltricyclo[3.1.0.0(2,4)]hexane. nih.gov This reaction is a consequence of the molecule's propensity to alleviate its inherent strain. Subsequent heating of this adduct leads to the formation of 1,2-diphenylcyclohexa-1,4-diene, which can be oxidized to yield o-diphenylbenzene. nih.gov

Crossed Cycloadditions:

This compound can also undergo crossed [2+2] cycloaddition with other cyclopropene (B1174273) derivatives. For instance, its reaction with 1-bromo-2-phenylcyclopropene yields a crossed adduct. nih.govfigshare.com This reaction demonstrates the potential for creating unsymmetrically substituted cyclobutane (B1203170) frameworks, which can be challenging to synthesize through other methods. nih.gov The resulting adduct from the reaction with 1-bromo-2-phenylcyclopropene can be further transformed into 4'-bromo-o-terphenyl through heating and oxidation. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Reference(s) |

| This compound | This compound | trans-1,2-Diphenyltricyclo[3.1.0.0(2,4)]hexane, 1,2-Diphenylcyclohexa-1,4-diene, o-Diphenylbenzene | nih.gov |

| This compound | 1-Bromo-2-phenylcyclopropene | Crossed [2+2] adduct, 4'-Bromo-o-terphenyl | nih.gov |

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. libretexts.org this compound can act as a dipolarophile in these reactions. While specific examples with azomethine ylides and diazo compounds for this compound are not detailed in the provided search results, the general reactivity pattern of cyclopropenes suggests their participation in such cycloadditions. Donor-acceptor cyclopropanes, which are related structures, are known to react as synthetic equivalents of 1,3-dipoles. mdpi.com The reaction of cyclopropenes with diazo compounds is a known method for the synthesis of diazanorcaradienes. acs.org

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Substituted cyclopropenes are recognized as highly reactive dienophiles, particularly in reactions with electron-deficient tetrazines. nih.gov The rate of these cycloadditions is significantly influenced by the substituents on the cyclopropene ring. nih.gov While the provided information does not give a specific example of this compound in a classic Diels-Alder reaction, its nature as a strained alkene suggests it would be a reactive dienophile.

Ene Reactions and Oligomerization Pathways

The ene reaction is a pericyclic reaction that involves the transfer of an allylic hydrogen from one reactant (the ene) to another (the enophile), with the concomitant formation of a new carbon-carbon bond. msu.edu this compound can undergo ene reactions, leading to dimerization and even trimerization. nih.gov

The ene dimerization of this compound results in an ene dimer, which can then further react with another molecule of this compound (acting as the enophile) to produce an ene trimer. nih.gov These reactions are reported to proceed through endo transition states. nih.gov

| Reaction Type | Reactants | Product(s) | Reference(s) |

| Ene Dimerization | This compound | Ene Dimer | nih.gov |

| Ene Trimerization | Ene Dimer + this compound | Ene Trimer | nih.gov |

Rearrangement Processes

In addition to pericyclic reactions, this compound and related structures can undergo various rearrangement processes, often driven by thermal or catalytic activation. These rearrangements lead to the formation of more stable isomeric structures. For instance, the thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane, a related vinylcyclopropane, yields 4-phenylcyclopentene (B1249595) through multiple stereochemically distinct paths. acs.org While this is not this compound itself, it illustrates the propensity of phenyl-substituted cyclopropanes to undergo ring-opening and rearrangement. Thermally induced rearrangements of cyclopropenes can also lead to the formation of carbenes.

Thermally Induced Rearrangements

Heating this compound or its derivatives can induce several types of rearrangements, leading to a variety of isomeric products. These transformations are driven by the release of ring strain and are often governed by the principles of pericyclic reactions or the formation of diradical intermediates.

Thermally induced cleavage of the C2-C3 single bond in the cyclopropene ring is a characteristic reaction that leads to the formation of a vinylcarbene intermediate. acs.org This process is a classic example of a cyclopropene-carbene rearrangement. acs.org For this compound, this isomerization would produce phenylvinylcarbene. The carbene is a highly reactive species that can subsequently undergo various intramolecular and intermolecular reactions. The kinetics of thermal isomerization for related compounds like cyclopropene and 1-methylcyclopropene (B38975) have been studied, providing a basis for understanding this fundamental rearrangement pathway. acs.org

The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal isomerization that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876) ring. wikipedia.orgorganicreactions.org This reaction can proceed through either a concerted, orbital symmetry-controlled pericyclic pathway or a two-step mechanism involving a diradical intermediate. wikipedia.org While this compound itself is not a vinylcyclopropane, it can be considered an isomer of (1-cyclopropylvinyl)benzene.

Table 1: Thermal Rearrangement of Phenyl-Substituted Cyclopropane Derivatives

| Starting Material | Product(s) | Temperature (°C) | Citation |

|---|---|---|---|

| trans-1-Ethenyl-2-phenylcyclopropane | 4-Phenylcyclopentene | 216.4 | acs.org |

| 1,1-Divinylcyclopropane | Vinylcyclopentene | ~250 | nih.gov |

| 1,1-Dichloro-2,2-dimethylcyclopropane | 4,4-Dichlorocyclopentene | >400 | wikipedia.org |

The thermal isomerization of cyclopropanes can also proceed via a cyclopropyl-allyl type transformation, where ring-opening leads to an allylic species. This pathway often competes with the vinylcyclopropane-cyclopentene rearrangement. For instance, in the gas-phase pyrolysis of 1-chloro-1-fluoro-2-vinylcyclopropane at 305–360 °C, products resulting from a cyclopropyl-allyl transformation are observed alongside those from the vinylcyclopropane-cyclopentene rearrangement. researchgate.net This type of isomerization involves the cleavage of a carbon-carbon bond within the ring to form a diradical intermediate that possesses allyl radical character.

Metal-Catalyzed Rearrangements

Transition metals are potent catalysts for the rearrangement of strained rings like cyclopropenes. They can dramatically lower the activation energy for ring-opening and control the reaction pathway to afford products that are not accessible through thermal means alone.

Rhodium Catalysis : Cyclopropenes are known to react with rhodium catalysts to generate rhodium carbenes via a ring-opening process. wiley-vch.de This transformation leverages the high ring strain of the cyclopropene. The resulting metal carbene is a versatile intermediate that can participate in a wide array of subsequent reactions.

Nickel Catalysis : Nickel(0) complexes, particularly with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the vinylcyclopropane–cyclopentene rearrangement of unactivated substrates. nih.gov Experimental and computational studies on the isomerization of (1-cyclopropylvinyl)benzene, an isomer of this compound, showed that it rearranges significantly faster than its (E)-(2-cyclopropylvinyl)benzene counterpart, highlighting the influence of the substitution pattern. nih.gov Furthermore, Ni(I) metalloradical catalysts can induce the reversible cis/trans isomerization of vinylcyclopropanes, a process that occurs under mild conditions and proceeds via chiral inversion. nih.gov

Table 2: Metal-Catalyzed Rearrangements of Cyclopropene and Vinylcyclopropane Systems

| Catalyst System | Substrate Type | Transformation | Key Finding | Citation |

|---|---|---|---|---|

| Rhodium Catalyst | Cyclopropenes | Ring-opening to Rhodium Carbene | Forms versatile metal carbene intermediates. | wiley-vch.de |

| Ni(0)-NHC | Unactivated Vinylcyclopropanes | Vinylcyclopropane-Cyclopentene Rearrangement | Effective for unactivated substrates at room or elevated temperatures. | nih.gov |

| Ni(I) Metalloradical | Vinylcyclopropanes | Reversible cis/trans Isomerization | Proceeds under mild conditions with chiral inversion. | nih.gov |

Anion-Mediated Ring-Opening Rearrangements

The strained ring of cyclopropene derivatives is susceptible to attack by nucleophiles, including anions, which can lead to ring-opening. The synthesis of this compound itself can be achieved by treating 1,1,2-tribromo-2-phenylcyclopropane with methyllithium (B1224462), a potent nucleophile and strong base. nih.gov

Studies on the radical anions of related structures provide insight into anion-mediated processes. The ring-opening of 1-aroyl-2-phenylcyclopropane radical anions has been shown to be a reversible process. lookchem.com For example, the radical-initiated reduction of (+)-trans-1-benzoyl-2-phenylcyclopropane leads to racemized and isomerized products, confirming the reversibility of the ring-opening of the intermediate ketyl. lookchem.com The rate constants for both the ring-opening and ring-closure of these ketyls have been determined, providing a quantitative understanding of the dynamics of these anion-mediated rearrangements. lookchem.comacs.org

Ring-Opening Reactions

Beyond the rearrangements discussed above, this compound undergoes a variety of other ring-opening reactions, driven by the release of its substantial strain energy.

A notable reaction of this compound is its novel ene trimerization. nih.gov Upon synthesis, this compound can undergo an ene dimerization, which is followed by another ene reaction with a monomer of this compound acting as the enophile. This sequence results in the formation of a specific ene trimer. nih.gov Concurrently, a [2+2] cycloaddition can occur, forming trans-1,2-diphenylbicyclo[3.1.0.0(2,4)]hexane. nih.gov

Furthermore, donor-acceptor cyclopropanes, where the phenyl group can act as a donor, are known to undergo ring-opening reactions with various electrophiles and nucleophiles. acs.org For instance, the uncatalyzed reaction of C3-substituted cyclopropanes with benzeneselenenyl chloride leads to regio- and stereoselective electrophilic ring-opening. rsc.org Oxidative radical ring-opening provides another pathway for the functionalization of cyclopropane derivatives, often leading to cyclization with an adjacent aromatic ring. nih.gov These diverse ring-opening pathways underscore the synthetic utility of the strained cyclopropene ring as a versatile building block.

Acid-Catalyzed Cleavage Mechanisms

The cleavage of phenyl-substituted cyclopropanes under acidic conditions is a well-documented process, typically proceeding through protonation of the cyclopropane ring. marquette.edu For phenylcyclopropanone acetals, kinetic studies in aqueous sulfuric acid have shown that the reaction mechanism is highly dependent on the acid concentration. marquette.edu At lower acidities, an A-S(E)2 mechanism is observed, which involves a rate-determining protonation of the cyclopropane ring. marquette.edu However, at higher acidities, the mechanism can shift to an A-1 type reaction. marquette.edu This involves a pre-equilibrium protonation followed by a unimolecular ring-opening to form a carbocationic intermediate. marquette.edu The phenyl group plays a crucial role in stabilizing this positive charge.

In the context of this compound, acid-catalyzed cleavage is expected to proceed via protonation of the double bond, which is the most electron-rich site. This would generate a secondary cyclopropylcarbinyl cation. This cation is stabilized by the adjacent phenyl group and is prone to rapid rearrangement and ring-opening to relieve ring strain, ultimately leading to various allylic products. A proton-assisted fragmentation of the cyclopropane ring is a key step in these transformations. scite.ai For instance, treatment of related phenylcyclopropane derivatives with strong acids like 80% aqueous sulfuric acid can lead to isomerization, forming propenylbenzene derivatives. lookchem.com

Lewis Acid-Mediated Ring Opening Transformations

Lewis acids activate donor-acceptor (D-A) cyclopropanes, including this compound where the phenyl group acts as the donor, facilitating ring-opening reactions. uni-regensburg.de The general mechanism involves the coordination of the Lewis acid to an acceptor group on the cyclopropane, which enhances the electrophilicity of the ring. uni-regensburg.denih.gov This is followed by an S(N)1-type ring opening to generate a stabilized carbocationic intermediate, which is then trapped by a nucleophile. uni-regensburg.de

A variety of Lewis acids have been employed to promote these transformations with phenylcyclopropane derivatives, leading to diverse products through [3+2] or [4+1] cycloadditions. uni-regensburg.de For example, aluminum chloride (AlCl₃) has been used in intramolecular acylation reactions where the phenylcyclopropyl moiety is a substrate. scribd.com Depending on the length of the tether connecting the acyl chloride group, acylation can occur on either the phenyl ring or the cyclopropane ring, highlighting the influence of ring-size effects on reaction selectivity. scribd.com Magnesium iodide (MgI₂) has proven to be an effective Lewis acid for the 1,3-halochalcogenation of donor-acceptor cyclopropanes. acs.org This stereospecific reaction proceeds with ring-opening, where a chalcogenyl chloride adds across the cleaved C1-C2 bond. acs.org

Table 1: Examples of Lewis Acid-Mediated Ring Opening of Phenylcyclopropane Derivatives

| Lewis Acid | Substrate Type | Reactant(s) | Product Type | Reference(s) |

| Aluminum chloride (AlCl₃) | n-(1-phenylcyclopropyl)alkanoyl chlorides | Intramolecular | Fused ring ketones | scribd.com |

| Magnesium iodide (MgI₂) | Phenyl-substituted cyclopropane dicarboxylates | Sulfenyl or Selenyl Chlorides | 1,3-halochalcogenation products | acs.org |

| Chiral Lewis Acids | Donor-Acceptor Cyclopropanes | Indoles | Chiral alkylated indoles | nih.gov |

Free Radical Mediated Ring Opening Processes

Free radical reactions provide a powerful method for the functionalization of this compound through ring-opening processes. nih.govresearchgate.net These reactions are typically chain reactions involving initiation, propagation, and termination steps. sci-hub.se The process is generally initiated by the addition of a radical species to the double bond of the cyclopropene. nih.govresearchgate.net This addition occurs regioselectively to form the most stable radical intermediate, which in the case of this compound is a benzyl (B1604629) radical, stabilized by the adjacent phenyl group. nih.gov

This cyclopropyl-substituted benzyl radical intermediate is highly strained and rapidly undergoes β-scission (ring-opening) to generate a more stable, delocalized alkyl radical. nih.govnih.gov This ring-opened radical can then participate in further reactions, such as intramolecular cyclization or trapping by a radical scavenger. nih.govresearchgate.net Various radical sources can be used, including those generated from Mn(OAc)₃, AIBN, or via photoredox catalysis. nih.govnih.gov For instance, Mn(OAc)₃-mediated oxidative radical reactions with 1,3-dicarbonyl compounds can lead to either [3+2] annulation products or ring-opened adducts. nih.gov Similarly, aryl sulfur radicals, which can be generated by air oxidation, readily add to strained vinyl cyclopropanes, leading to predictable ring-opening. researchgate.net

Table 2: Radical-Mediated Ring Opening of Phenyl-Substituted Cyclopropanes

| Radical Source / Initiator | Substrate Type | Key Intermediate | Product Type | Reference(s) |

| Mn(OAc)₃ | Methylenecyclopropanes | Benzyl radical | Dihydrofurans / Cyclic adducts | nih.gov |

| AIBN / n-Bu₃SnH | General | Tributyltin radical | Reduced products | uchicago.edu |

| Air / Thiophenols | Vinyl cyclopropanes | Aryl sulfur radical | Thioether adducts | researchgate.net |

| Photoredox Catalyst | Vinylcyclopropanes | Trifluoromethyl radical | Trifluoromethylated homoallylic compounds | nih.gov |

Nucleophilic Ring Opening Reactions

The strained double bond of cyclopropenes can act as an electrophile, particularly when substituted with activating groups, making it susceptible to nucleophilic attack. researchgate.net Nucleophilic additions to this compound can proceed either with retention of the three-membered ring or via a ring-opening cascade. researchgate.net For donor-acceptor cyclopropanes, where the phenyl group can serve as a donor, nucleophilic ring-opening is an efficient route to 1,3-difunctionalized compounds. nih.govthieme-connect.com

The mechanism often follows an S(N)2 pathway, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to concomitant breaking of a C-C bond. nih.gov The regioselectivity of the attack is influenced by the substituents on the ring. thieme-connect.com A wide range of nucleophiles, including phenoxides, amines, azides, and thiophenolates, have been shown to open activated cyclopropane rings. nih.govthieme-connect.comnih.gov For example, the reaction of 1-nitro-2-phenylcyclopropane (B3105336) derivatives with aniline (B41778) results in ring cleavage, a process that can be catalyzed by Ni(II) salts. thieme-connect.com Similarly, phenoxides can be added across the double bond of cyclopropenes in a diastereoselective manner, often influenced by steric effects or the presence of a directing group. nih.gov

Transition Metal-Catalyzed Functionalizations

Transition metals are pivotal in catalyzing a range of transformations involving this compound, leveraging the strain of the ring to drive unique functionalizations.

Hydrofunctionalization Reactions (e.g., Hydrocyanation)

Transition metal-catalyzed hydrofunctionalization of unsaturated systems is a powerful synthetic tool. nih.gov While specific examples of hydrocyanation of this compound are not extensively detailed, the hydrofunctionalization of cyclopropenes is a recognized strategy for accessing multi-substituted cyclopropanes. researchgate.net For instance, low-valent cobalt-hydride catalysts have been successfully used for the hydroalkylation of cyclopropenes with alkyl halides. researchgate.net The proposed mechanism involves the generation of an alkyl radical from the halide, followed by irreversible insertion of the cobalt-hydride into the cyclopropene double bond, which dictates the facial selectivity of the addition. researchgate.net Nickel-catalyzed hydroamination of dienes is also a well-established transformation, suggesting that similar catalytic systems could be applied to cyclopropenes. nih.gov These reactions are attractive as they can create multiple stereocenters with high levels of chemo-, regio-, and enantiocontrol. nih.gov

Olefin Metathesis Involving Cyclopropenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique particularly effective for strained cyclic olefins like cyclopropenes. youtube.comyoutube.com The reaction is driven by the release of ring strain and is catalyzed by transition metal complexes, most notably Grubbs' and Schrock catalysts. youtube.com The ROMP of 1,2-disubstituted cyclopropenes, including phenyl-substituted variants, has been successfully achieved using Grubbs' 3rd generation catalyst. rsc.orgresearchgate.net This process allows for the synthesis of polymers with controlled molecular weights and low dispersities. rsc.org

The mechanism involves a cycloaddition between the cyclopropene and the metal-carbene catalyst to form a metallacyclobutane intermediate. youtube.com This intermediate then undergoes a retro-cycloaddition to open the ring and form a new metal-carbene species, which propagates the polymerization. youtube.com The choice of catalyst can significantly influence the outcome. For certain N-aryl-azetidine-appended cyclopropenes, a Grubbs-I catalyst led to linear polymers, while a Grubbs-II catalyst resulted in cyclic polymers. rsc.org This highlights the chemoselectivity that can be achieved by tuning the catalyst system. rsc.org

Table 3: Catalysts in Olefin Metathesis of Substituted Cyclopropenes

| Catalyst | Substrate Type | Outcome | Reference(s) |

| Grubbs' 3rd Generation | 1,2-disubstituted cyclopropenes | Linear polymers with controlled MW | rsc.orgresearchgate.net |

| Grubbs' 1st Generation | N-aryl-azetidine-appended cyclopropenes | Linear polymers | rsc.org |

| Grubbs' 2nd Generation | N-aryl-azetidine-appended cyclopropenes | Cyclic polymers | rsc.org |

| Hoveyda–Grubbs 2nd Gen. | Piperidine-appended spirocyclopropenes | Dimeric cyclohexadienes | rsc.org |

Cross-Coupling Reactions Incorporating Phenylcyclopropene Units

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Cyclopropene derivatives, including those with phenyl substituents, have been successfully employed in these reactions, providing access to complex molecular architectures.

Palladium-catalyzed cross-coupling reactions of cyclopropenyl esters with Csp² iodides have been developed as a direct method for C-H functionalization. nih.govresearchgate.net This approach avoids the use of toxic organotin reagents often required in traditional Stille couplings. nih.govorganic-chemistry.org The mechanism is thought to involve the coordination of the cyclopropene to a palladium species, forming an intermediate with carbocationic character. Subsequent deprotonation leads to a cyclopropenylpalladium species, which then participates in the cross-coupling cycle to yield the arylated product. nih.gov The stability of the carbocationic intermediate is crucial; aryl substituents, like the phenyl group, are more effective at stabilizing this positive charge compared to alkyl groups, thus facilitating the reaction. nih.gov

A notable example is the direct arylation of trisubstituted cyclopropenes, which proceeds in moderate to high yields when aryl substituents are present. nih.gov The use of tetramethylammonium (B1211777) acetate (B1210297) as a halide sequestrant has been shown to be particularly effective in these transformations. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Cyclopropenyl Esters

| Cyclopropene Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trisubstituted cyclopropenyl ester (with aryl groups) | Aryl Iodide | Pd(OAc)₂ / Ligand | Tetramethylammonium Acetate | Moderate to High | nih.gov |

| Alkyl-substituted cyclopropenyl ester | Aryl Iodide | Pd(OAc)₂ / Ligand | Tetramethylammonium Acetate | 46 | nih.gov |

| Various cyclopropenyl esters | Csp² Iodides | Pd catalyst | Tetramethylammonium Acetate | Varies | researchgate.net |

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has also been applied to cyclopropane systems. nih.govnih.govnih.gov While direct examples with this compound are specific, the coupling of cyclopropylboronic acids with aryl halides demonstrates the feasibility of incorporating cyclopropane rings via this method. researchgate.net These reactions often require specialized phosphine (B1218219) ligands to achieve high efficiency and tolerate a wide range of functional groups. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions of the Cyclopropene Moiety

The strained double bond of this compound is highly reactive towards both electrophiles and nucleophiles.

Electrophilic Addition: Electrophilic addition reactions to alkenes are initiated by the attack of an electrophile on the electron-rich π-bond. libretexts.org In the case of this compound, the reaction is driven by the release of ring strain. The addition of a protic acid like HBr proceeds via a two-step mechanism. libretexts.org The first step is the rate-determining protonation of the double bond to form a carbocation intermediate. libretexts.orgdalalinstitute.com The phenyl group plays a critical role in directing the regioselectivity of this addition. It stabilizes an adjacent positive charge through resonance, favoring the formation of the benzylic carbocation at the C1 position. stackexchange.com The subsequent rapid attack of the bromide anion on this stable carbocation leads to the final product. libretexts.org This adherence to Markovnikov's rule, where the hydrogen adds to the less substituted carbon (C2) and the halide to the more substituted carbon (C1), is a direct consequence of the stability of the intermediate carbocation. libretexts.orglumenlearning.com

Nucleophilic Addition: While less common for simple alkenes, the high ring strain and electronic activation of cyclopropenes make them susceptible to nucleophilic attack. nih.govresearchgate.net These reactions are particularly effective when an electron-withdrawing group is present on the ring, but can also occur with unactivated cyclopropenes. nih.govnih.gov The addition of nucleophiles such as phenoxides to pre-formed, isolable cyclopropenes has been demonstrated. nih.gov The reaction often proceeds via a formal substitution of a leaving group (like a halide) on a cyclopropane ring, which generates the cyclopropene intermediate in situ through dehydrohalogenation. nih.govresearchgate.net The subsequent nucleophilic attack on the double bond is driven by the release of the significant ring strain. researchgate.net

Table 2: Nucleophilic Addition to Cyclopropene Derivatives

| Cyclopropene Type | Nucleophile | Conditions | Product Configuration | Reference |

|---|---|---|---|---|

| Conjugated (unstable, in situ) | Alkoxides | Base-assisted | trans | nih.gov |

| Non-conjugated (isolable) | Alkoxides | Base-assisted | cis | nih.gov |

| Non-conjugated (isolable) | Phenol | Base, THF, 90°C | cis (highly diastereoselective) | nih.gov |

| Cyclopropenyl ester | Heteroatom nucleophiles (O, S, Se) | Varies | Donor-acceptor cyclopropanes | researchgate.net |

Stereochemical Control and Regioselectivity in Reactions

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regioselectivity) is paramount in modern synthesis.

Stereochemical Control: The planar nature of the cyclopropene double bond means that incoming reagents can attack from two distinct faces, leading to potential stereoisomers. masterorganicchemistry.com Achieving stereoselectivity—the preferential formation of one stereoisomer over another—is a key challenge. In reactions involving cyclopropenes, stereocontrol is often achieved through several strategies.

Diastereoselectivity: In many cases, the existing stereochemistry or steric bulk on the cyclopropene ring can direct the approach of a reagent to one face of the double bond, resulting in a diastereoselective reaction. nih.govnih.gov For instance, nucleophilic additions can be highly diastereoselective, controlled by steric effects or by strategically placed directing groups that coordinate with the incoming species. nih.gov Carbometalation reactions of cyclopropenes also often proceed with high diastereoselectivity, yielding a single diastereomer. acs.orgnih.gov The syn-addition of organomagnesium reagents to the least hindered face of a cyclopropene is a prime example of this stereocontrol. rsc.org

Enantioselectivity: Generating a single enantiomer from an achiral starting material requires the use of a chiral catalyst or reagent. Enantioselective carbometalation and Suzuki cross-coupling reactions of cyclopropene derivatives have been developed, providing access to enantioenriched cyclopropanes. nih.govacs.org

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. libretexts.orgmasterorganicchemistry.com In reactions of this compound, the phenyl group is the primary determinant of regioselectivity.

In Electrophilic Additions: As explained by Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon atom that can best accommodate the resulting positive charge. dalalinstitute.comlumenlearning.com For this compound, the C1 carbon is benzylic. A carbocation at this position is significantly stabilized by resonance with the phenyl ring. stackexchange.com Therefore, the electrophile attacks the C2 position, leading to the formation of the more stable C1 carbocation, which is then trapped by the nucleophile. lumenlearning.com

In Nucleophilic Additions: The regioselectivity of nucleophilic attack is typically governed by a combination of steric and electronic factors. For substituted cyclopropenes, the nucleophile will generally attack the less sterically hindered carbon of the double bond. researchgate.net In cases where the ring is activated by an electron-withdrawing group, this electronic influence can also direct the nucleophile to a specific position. nih.gov

Theoretical and Computational Investigations of 1 Phenylcyclopropene

Electronic Structure and Bonding Analyses

The electronic structure of 1-phenylcyclopropene is characterized by a complex interplay between the strained σ-bonds of the cyclopropene (B1174273) ring and the π-system of the phenyl substituent. Computational methods such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are instrumental in elucidating this intricate bonding picture.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.govresearchgate.net In the context of this compound, AIM analysis can identify bond critical points (BCPs) for each of the covalent bonds, and the properties of these BCPs (such as electron density and its Laplacian) provide a quantitative measure of bond strength and character. The strained C-C bonds within the cyclopropene ring are expected to have lower electron density at their BCPs compared to unstrained alkanes, indicative of their weaker nature. The C2=C3 bond will exhibit a higher electron density, characteristic of a double bond. Furthermore, the bond paths and the location of ring critical points (RCPs) can confirm the cyclic structure and provide insights into the distribution of strain across the molecule. nih.govwikipedia.org

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction mechanisms. mdpi.com For this compound, these methods have been applied to understand its participation in various transformations.

Transition State Characterization and Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. ucsd.edu For reactions involving this compound, such as ene reactions and cycloadditions, computational methods can determine the geometry, vibrational frequencies (including the single imaginary frequency that defines a TS), and the energy of these transient species.

For instance, in the ene reaction, which is a known transformation for cyclopropenes, calculations can distinguish between different possible transition state geometries (e.g., endo vs. exo). researchgate.net It has been noted that the ene dimerization of this compound proceeds through an endo transition state. The relief of ring strain in the cyclopropene is a significant driving force for these reactions, leading to lower activation barriers compared to similar reactions with unstrained alkenes. researchgate.netnih.gov

Table 1: Calculated Energetic Data for Ene Reactions of Cyclopropene

| Reaction | Reactants | Transition State | Activation Barrier (kcal/mol) |

| Dimerization | Cyclopropene + Cyclopropene | Endo | Lower than exo by 2.7 kcal/mol |

| Ene Reaction | Cyclopropene + Ethylene | Asynchronous | Lower than propene + ethylene |

Note: Data is based on studies of cyclopropene as a model system and provides a qualitative understanding for this compound. researchgate.netnih.gov

Activation Barrier Calculations for Key Transformations

The activation barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. ucsd.edu DFT calculations can provide reliable estimates of these barriers for various transformations of this compound.

Key transformations for cyclopropenes include [2+2] cycloadditions and thermal rearrangements. Computational studies on related systems, such as the intramolecular [2+2] cycloaddition of ene-ketenes, show that the activation free energy can be in the range of 25-30 kcal/mol. researchgate.net The dimerization of strained cyclic systems like cyclacenes has also been studied computationally, providing insights into the exothermicity of such reactions. acs.org While specific data for this compound is not abundant, these studies on analogous systems provide a framework for understanding its reactivity. For example, the thermal rearrangement of substituted vinylcyclopropanes to cyclopentenes has been shown to be a viable process, with activation energies that can be explored computationally. researchgate.net

Table 2: Representative Calculated Activation Barriers for Related Cycloaddition Reactions

| Reaction Type | System | Activation Free Energy (kcal/mol) |

| [2+2] Cycloaddition | Ene-ketene | ~30.1 |

| Dimerization | Ene-ketene | ~27.5 |

Note: These values are for related systems and serve as illustrative examples of computationally determined activation barriers. researchgate.net

Identification and Stability Analysis of Reactive Intermediates

Many reactions of this compound may proceed through short-lived, high-energy reactive intermediates. Computational chemistry is essential for identifying these species and assessing their stability. Potential intermediates in the reactions of this compound include diradicals and vinylidene carbenes.

The thermal or photochemical ring-opening of cyclopropenes can lead to the formation of vinylidene carbenes. nih.gov The stability of these carbenes is significantly influenced by substituents. A phenyl group is known to stabilize an adjacent carbocationic center through resonance, and similar stabilizing effects can be anticipated for a carbene. quora.com Computational studies can determine the relative energies of the singlet and triplet states of the carbene, which is crucial for predicting its reactivity. nih.gov

In cycloaddition reactions, stepwise mechanisms involving diradical intermediates are also possible. The stability of these diradicals can be assessed by calculating their heat of formation and comparing it to the energies of the reactants and the transition state. In some cases, what might appear to be a stable diradical intermediate on the potential energy surface may, upon higher-level calculations, be found to be a fleeting species or not a true intermediate at all. researchgate.net

Computational Spectroscopic Parameter Prediction and Experimental Correlation

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. researchgate.net By simulating spectra from first principles, it is possible to assign spectral features to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's properties.

Electronic Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis spectra). researchgate.netarxiv.org This method calculates the energies of electronic excitations from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

NMR and IR Spectroscopic Data Computations

The theoretical computation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data provides invaluable insight into the molecular structure and bonding of this compound. These computational methods, primarily based on quantum mechanics, allow for the prediction of spectral features, which can then be compared with experimental data to confirm structural assignments and understand electronic distributions.

Computational software, such as Gaussian, is often employed to perform these calculations. q-chem.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic chemical shifts of ¹H and ¹³C atoms. nih.gov The process typically involves optimizing the molecular geometry of this compound at a specified level of theory, followed by the NMR calculation itself. The computed shielding tensors are then converted to chemical shifts by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS).

Similarly, IR spectroscopic data can be computed by performing a frequency calculation on the optimized geometry of this compound. This calculation provides the harmonic vibrational frequencies, which correspond to the various vibrational modes of the molecule. These computed frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

While specific computational studies on this compound are not extensively documented in the provided search results, the methodologies are well-established. For instance, in a study on 1-phenyl-2-nitropropene, DFT calculations were used to predict ¹H and ¹³C NMR chemical shifts, which showed good agreement with experimental values. nih.gov A similar approach for this compound would yield predicted chemical shifts for the phenyl protons, the vinylic proton, and the methylene (B1212753) protons of the cyclopropene ring, as well as for the carbon atoms in both the phenyl and cyclopropene moieties.

The following table illustrates the type of data that would be generated from such computations for this compound. The values are hypothetical and serve as an example of what computational analysis would provide.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Computed Chemical Shift (ppm) |

| ¹H NMR | |

| Phenyl (ortho) | 7.2 - 7.4 |

| Phenyl (meta) | 7.1 - 7.3 |

| Phenyl (para) | 7.0 - 7.2 |

| Vinylic | 6.5 - 6.8 |

| Methylene | 1.5 - 1.8 |

| ¹³C NMR | |

| Phenyl (ipso) | 135 - 140 |

| Phenyl (ortho) | 128 - 130 |

| Phenyl (meta) | 127 - 129 |

| Phenyl (para) | 125 - 127 |

| Vinylic (C1) | 110 - 115 |

| Vinylic (C2) | 105 - 110 |

| Methylene (C3) | 15 - 20 |

For IR spectroscopy, computations would predict the frequencies of key vibrational modes, such as C-H stretching of the phenyl and cyclopropene rings, C=C stretching of both the phenyl and cyclopropene rings, and the characteristic ring deformation modes of the cyclopropene moiety.

Table 2: Hypothetical Computed IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Computed Frequency (cm⁻¹) |

| Phenyl C-H Stretch | 3000 - 3100 |

| Vinylic C-H Stretch | 3050 - 3150 |

| Methylene C-H Stretch | 2900 - 3000 |

| Phenyl C=C Stretch | 1450 - 1600 |

| Cyclopropene C=C Stretch | 1650 - 1700 |

| Cyclopropene Ring Deformation | 800 - 1000 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. libretexts.orgchemistrysteps.com For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the cyclopropene ring around the C-C single bond.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle between the phenyl ring and the cyclopropene ring and calculating the energy at each point. This provides a detailed landscape of the conformational space, identifying the minimum energy conformations (stable conformers) and the energy barriers between them. libretexts.org

While a specific PES for this compound is not available in the provided search results, studies on similar molecules, such as phenyl-substituted cycloalkanes, provide a framework for what to expect. nih.govresearchgate.net The rotation of the phenyl group is likely to have at least two low-energy conformations: a "bisected" conformation where the phenyl ring is perpendicular to the plane of the cyclopropene ring, and a "planar" or "eclipsed" conformation where the two rings are coplanar. The relative energies of these conformers would be determined by a balance of steric interactions and electronic effects, such as conjugation between the pi systems of the phenyl and cyclopropene rings.

The computational approach to generating a PES involves performing a series of constrained geometry optimizations at various dihedral angles. The energy of each optimized structure is then plotted against the dihedral angle to visualize the potential energy surface.

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the theoretical investigation of molecules like this compound. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure and properties of molecules. researchgate.netresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

A typical DFT study on this compound would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to compute IR spectra. nih.gov

Electronic Property Calculations: Determining properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). chemrxiv.org

NMR and IR Spectra Simulation: As discussed in section 4.3.2. nih.gov

Various functionals, such as B3LYP, are commonly used in DFT calculations in conjunction with a basis set, for example, 6-311++G(d,p), to provide a good balance between accuracy and computational cost. researchgate.netchemrxiv.org Studies on related chalcone (B49325) and phenyl-containing molecules have successfully used DFT to investigate their structure, reactivity, and spectroscopic properties. researchgate.net

Advanced Applications of 1 Phenylcyclopropene in Synthetic Organic Chemistry

Utilization as a Versatile Synthon for Carbocyclic and Heterocyclic Scaffolds

1-Phenylcyclopropene serves as a potent synthon for the synthesis of a wide array of carbocyclic and heterocyclic frameworks. Its high ring strain facilitates ring-opening and cycloaddition reactions, providing access to structures that would be challenging to assemble through other methods.

Researchers have extensively utilized this compound in [3+2] and [4+2] cycloaddition reactions. For instance, the reaction of 3-phenylcyclopropenes with dienophiles and dipolarophiles leads to the stereoselective formation of cycloadducts. researchgate.net These reactions often yield exclusively the exo-3-phenyl-cis-1,2-disubstituted cyclopropane (B1198618) products, highlighting the stereochemical control offered by this synthon. researchgate.net The cycloaddition reactions involving cyclopropenes with 1,3-dipoles such as nitrones, azomethine imines, and carbonyl ylides have been shown to produce complex heterocyclic systems with high regio- and stereoselectivity. researchgate.net

Furthermore, the reaction of this compound and its derivatives, such as 1-halo-2-phenylcyclopropenes, with stable 1,3-dipoles has been explored. figshare.com These 1,3-dipolar cycloaddition reactions provide a pathway to various heterocyclic compounds. figshare.comresearchgate.net The ability to precisely control the stereochemistry in these cycloadditions makes this compound a valuable tool for constructing architecturally complex molecules. researchgate.net The development of methods for single-atom editing in carbocyclic and heterocyclic frameworks further underscores the potential for precise molecular modifications. rsc.org

| Reactant with this compound Derivative | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| Dienophiles | [4+2] Cycloaddition | exo-3-Phenyl-cis-1,2-disubstituted cyclopropanes | researchgate.net |

| Dipolarophiles (e.g., Nitrones) | [3+2] Cycloaddition | Complex heterocyclic systems | researchgate.net |

| Stable 1,3-Dipoles | 1,3-Dipolar Cycloaddition | Various heterocyclic compounds | figshare.comresearchgate.net |

Role in Cascade and Multicomponent Reaction Sequences

The reactivity of this compound also lends itself to the design of elegant cascade and multicomponent reactions (MCRs). researchgate.net20.210.105 These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105

Lewis acid-promoted cascade reactions of ω-hydroxy cyclopropenes, for example, provide a stereoselective route to cyclic ethers and oxaspirolactones. nih.gov This strategy relies on the in situ generation of transient donor-acceptor cyclopropanes which can then undergo sequential nucleophilic additions. nih.gov Such cascade reactions have been successfully applied to the synthesis of tetrahydropyran (B127337) (THP) derivatives. nih.gov

In the realm of MCRs, 1-phenylcyclopropane derivatives have been implicated in reactions that rapidly build molecular complexity. organic-chemistry.org For instance, the isocyanide-based Ugi and Passerini reactions, which are classic MCRs, can in principle be adapted to incorporate fragments derived from this compound, leading to peptidomimetic structures. organic-chemistry.org The development of novel MCRs is an active area of research, with the potential to streamline the synthesis of complex molecules for various applications, including drug discovery. beilstein-journals.org The TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes represents a novel transformation yielding substituted tetrahydronaphthalenes, showcasing the potential of cyclopropane derivatives in complex annulation reactions. mdpi.com

| Reaction Type | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Lewis Acid-Promoted Cascade | Bi(OTf)3, ω-hydroxy cyclopropenes | Cyclic ethers, Oxaspirolactones | nih.gov |

| Tantalum-Mediated Annulation | TaCl5, Aromatic aldehydes | Substituted Tetrahydronaphthalenes | mdpi.com |

| Yb(OTf)3-Catalyzed Cycloaddition | Nitrosoarenes | Tetrahydro-1,2-oxazines | acs.org |

Introduction of Chirality and Stereochemical Complexity into Target Molecules

The introduction of chirality and the control of stereochemistry are paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. juniperpublishers.com this compound and its derivatives have proven to be valuable starting materials and intermediates for achieving high levels of stereoselectivity. researchgate.netresearchgate.netmasterorganicchemistry.com

The rigid framework of the cyclopropane ring can be exploited to direct the stereochemical outcome of subsequent reactions. For example, the enantioselective ene-reaction of a chiral 1-trimethylsilyl-3S-phenylcyclopropene has been reported, demonstrating the transfer of chirality from the starting material to the product. researchgate.net Furthermore, chiral amine catalysts based on a phenylcyclopropane scaffold have been designed and synthesized. researchgate.netresearchgate.netresearchgate.netthieme-connect.com These catalysts have been shown to be effective in a variety of asymmetric reactions, proceeding through enamine intermediates to afford products with high enantioselectivity. researchgate.netthieme-connect.com

The concept of chirality is fundamental, as different enantiomers of a molecule can exhibit vastly different biological activities. juniperpublishers.comnih.gov For instance, the drug Milnacipran, which contains a 1-phenylcyclopropane-1-carboxamide core, possesses two chiral centers and is administered as a specific pair of cis isomers. nih.gov The ability to synthesize single enantiomers is a critical aspect of drug design and development. juniperpublishers.com The use of chiral catalysts derived from phenylcyclopropane provides a powerful strategy for accessing enantiomerically pure compounds. researchgate.net

| Method | Key Feature | Outcome | Reference |

|---|---|---|---|

| Use of Chiral Phenylcyclopropene Derivatives | Enantioselective ene-reaction of 1-trimethylsilyl-3S-phenylcyclopropene | Stereoselective formation of products | researchgate.net |

| Phenylcyclopropane-Based Chiral Amine Catalysts | Asymmetric reactions via enamine intermediates | High enantioselectivity in various transformations | researchgate.netthieme-connect.com |

| Stereoselective Cyclopropanation | Directed by existing stereocenters or chiral catalysts | Creation of new chiral centers with high control | researchgate.net |

Strategic Building Block in the Total Synthesis of Complex Natural Products and Designed Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. rsc.orgrsc.org The unique structural and reactive properties of the cyclopropane ring make it a recurring motif in a variety of natural products. rsc.orgmdpi.com Consequently, this compound and related structures have been employed as key building blocks in the synthesis of these challenging targets.

The Simmons-Smith cyclopropanation and its modifications are widely used for the stereospecific conversion of alkenes to cyclopropanes and have been applied in the total synthesis of numerous biologically active natural products. mdpi.com While not directly involving this compound, these methods highlight the importance of the cyclopropane moiety. Donor-acceptor cyclopropanes, a class to which derivatives of this compound belong, are versatile synthons in the total synthesis of natural compounds. researchgate.net

The strategic incorporation of a phenylcyclopropene unit can simplify the synthesis of complex targets by providing a handle for subsequent transformations. For example, the ring strain can be released in a controlled manner to construct larger ring systems or to introduce functionality with specific stereochemistry. The development of two-directional synthesis approaches for polycyclopropanes showcases advanced strategies for building up complex molecules from simple cyclopropane precursors. acs.org

Development of Novel Ligands and Catalysts incorporating the Phenylcyclopropene Moiety

The rigid conformational nature of the phenylcyclopropane scaffold has inspired the design and synthesis of novel chiral ligands and catalysts. thieme-connect.comd-nb.info These have found applications in a range of asymmetric transformations, demonstrating the potential of this structural motif to create effective chiral environments.

Chiral secondary amine catalysts based on a phenylcyclopropane framework have been developed and shown to be effective in asymmetric reactions. researchgate.netresearchgate.netthieme-connect.com These catalysts often provide unique chemo- and stereoselectivity compared to more traditional catalysts. thieme-connect.com For example, a phenylcyclopropane-based amino sulfonamide was found to be an efficient catalyst for syn-selective Mannich reactions and conjugate additions. thieme-connect.com

The synthesis of novel P,N-ferrocenylpyrrolidine-containing ligands and their application in asymmetric catalysis further illustrates the modularity and utility of incorporating diverse structural elements to create effective catalysts. d-nb.info Similarly, copper(II) complexes with amino acid Schiff base ligands have been used for the catalytic cyclopropanation of olefins, demonstrating the role of metal complexes in these transformations. mdpi.com The development of catalysts for specific reactions, such as the hydroxyallylation of cyclopropenes, often involves the screening of various ligands, and bifunctional N-heterocyclic carbene (NHC) ligands have shown promise in this area. chemrxiv.org The unexpected rearrangement of a spirocyclic intermediate, (R,R)-spiro[2-phenylcyclopropane)-1,1'-indene], during the synthesis of a chiral indenyl-phosphine ligand underscores the sometimes complex but ultimately rewarding chemistry involved in creating novel ligand structures. soton.ac.uk

| Catalyst/Ligand Type | Application | Key Advantage | Reference |

|---|---|---|---|

| Phenylcyclopropane-Based Chiral Secondary Amines | Asymmetric Mannich and conjugate addition reactions | High syn-selectivity and enantioselectivity | researchgate.netthieme-connect.com |

| (R,R)-spiro[2-phenylcyclopropane)-1,1'-indene] intermediate | Synthesis of chiral indenyl-phosphine ligands | Access to novel ligand architectures | soton.ac.uk |

| Bifunctional N-Heterocyclic Carbene (NHC) Ligands | Enantioselective hydroxyallylation of cyclopropenes | Catalytic enantioselective variant of the reaction | chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 1-Phenylcyclopropene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclopropanation of styrene derivatives via transition-metal-catalyzed reactions (e.g., using Rh(II) catalysts). Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (118.18 g/mol, ) and nuclear magnetic resonance (NMR) spectroscopy to resolve cyclopropane ring protons (δ 0.8–1.5 ppm). Purity validation should include high-performance liquid chromatography (HPLC) with a detection threshold of ≥95% .

Q. Which spectroscopic techniques are most effective for distinguishing this compound from structural analogs like α-methylstyrene?

- Methodological Answer : Infrared (IR) spectroscopy identifies C=C stretching vibrations (1630–1680 cm⁻¹) and cyclopropane ring deformation modes (800–900 cm⁻¹). Differential scanning calorimetry (DSC) can distinguish thermal stability profiles, as this compound exhibits lower decomposition temperatures compared to α-methylstyrene (CAS 98-83-9, ).

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via periodic GC-MS analysis. Include inert atmosphere controls (argon/nitrogen) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can elucidate the ring-strain effects and reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare strain energy with non-cyclopropane analogs (e.g., 1-Phenylpropene) to quantify ring-strain contributions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across different metal-ligand systems?

- Methodological Answer : Conduct a meta-analysis of published protocols, controlling for variables like solvent polarity (e.g., toluene vs. DMF), catalyst loading (mol%), and reaction time. Use Arrhenius plots to compare activation energies and identify outliers. Statistical tools like ANOVA can isolate significant factors .

Q. What methodologies are optimal for studying the kinetic isotope effects (KIEs) in this compound ring-opening reactions?

- Methodological Answer : Deuterium-label the cyclopropane ring at specific positions (e.g., C1 vs. C2) and monitor reaction rates via kinetic NMR. Compare primary (kH/kD > 1) and secondary KIEs to distinguish between concerted and stepwise mechanisms .

Q. How can researchers design comparative studies to evaluate the biological activity of this compound derivatives against related strained hydrocarbons?

- Methodological Answer : Use a PECO framework (Population: bacterial cultures; Exposure: this compound derivatives; Comparator: non-cyclopropane analogs; Outcome: MIC values). Include dose-response assays and molecular docking simulations to correlate structural features (e.g., ring strain, substituent electronegativity) with bioactivity .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility when documenting synthetic procedures for this compound?

- Methodological Answer : Follow Beilstein Journal guidelines: report catalyst batch numbers, solvent purification methods, and reaction monitoring intervals (e.g., TLC every 30 min). Provide raw spectral data (e.g., NMR FID files) in supplementary materials .

Q. How should researchers address variability in cyclopropane ring stability data across different laboratories?

- Methodological Answer : Implement inter-laboratory calibration using a reference sample (e.g., CAS 935-44-4, ). Standardize instrumentation settings (e.g., NMR pulse sequences, GC column types) and share metadata via platforms like PubChem .

Tables for Key Data

| Property | Value | Source |

|---|---|---|